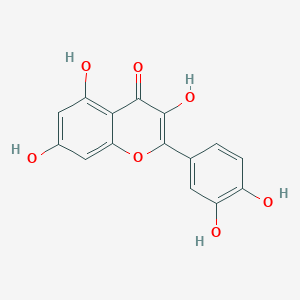

Quercetin 3-gentiobioside

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQPMVGJOQVTL-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310649 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-83-6, 117-39-5 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin 3-O-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Quercetin 3-O-gentiobioside: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-gentiobioside, a flavonoid glycoside, is a naturally occurring phytochemical of significant interest to the scientific community. This technical guide provides an in-depth overview of its natural sources, discovery, and current understanding of its biological activities. Quantitative data on its presence in various plant species are summarized, and detailed experimental protocols for its extraction and characterization are provided. Furthermore, this document elucidates the known signaling pathways modulated by related quercetin compounds, offering insights into the potential mechanisms of action of Quercetin 3-O-gentiobioside. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Quercetin 3-O-gentiobioside is a derivative of the widely studied flavonol, quercetin, in which a gentiobiose sugar moiety is attached at the 3-hydroxyl position. Flavonoids, as a class of secondary metabolites in plants, are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The glycosylation pattern of flavonoids significantly influences their bioavailability, solubility, and metabolic fate, thereby affecting their pharmacological effects. Understanding the natural distribution and biological functions of specific glycosides like Quercetin 3-O-gentiobioside is crucial for harnessing their therapeutic potential.

Natural Sources of Quercetin 3-O-gentiobioside

Quercetin 3-O-gentiobioside has been identified in a variety of plant species across different families. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.

Table 1: Natural Plant Sources of Quercetin 3-O-gentiobioside

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Psidium guajava (Guava) | Myrtaceae | Leaves | [1] |

| Papaver somniferum (Opium Poppy) | Papaveraceae | - | [1] |

| Glycine max (Soybean) | Fabaceae | - | [1] |

| Artemisia gmelinii | Asteraceae | - | [2] |

| Lasthenia sp. | Asteraceae | - | [2] |

| Artemisia iwayomogi | Asteraceae | Aerial parts | [2][3] |

| Phyllanthus virgatus | Phyllanthaceae | - | [4] |

| Fagonia glutinosa | Zygophyllaceae | - | [4] |

| Solanum nigrum (Black Nightshade) | Solanaceae | Herbs | [3] |

| Brassica napus (Rapeseed) | Brassicaceae | - | [4] |

| Descurainiae Semen | Brassicaceae | Seeds | [5] |

Note: A hyphen (-) indicates that the specific plant part was not specified in the cited source.

Discovery and Characterization

The historical details surrounding the initial discovery and characterization of Quercetin 3-O-gentiobioside are not extensively documented in readily available literature. The identification of this and other flavonoid glycosides has been intrinsically linked to the advancement of chromatographic and spectroscopic techniques.

The general workflow for the discovery and characterization of such natural products involves a series of systematic steps.

Experimental Protocols

The following sections outline generalized experimental methodologies for the extraction, isolation, and identification of Quercetin 3-O-gentiobioside from plant materials. These protocols are based on established techniques in phytochemistry.

Extraction

Objective: To extract crude flavonoids, including Quercetin 3-O-gentiobioside, from plant tissue.

Methodology:

-

Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent, typically 70-80% aqueous methanol or ethanol, at room temperature for 24-48 hours with occasional agitation.

-

Alternatively, perform Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Isolation and Purification

Objective: To isolate and purify Quercetin 3-O-gentiobioside from the crude extract.

Methodology:

-

Solvent Partitioning: Resuspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography:

-

Subject the enriched fraction to column chromatography using a stationary phase like silica gel or Sephadex LH-20.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity.

-

-

Fraction Analysis: Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing the target compound.

-

Preparative HPLC: For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a gradient of acetonitrile and water with a small percentage of formic acid.

Identification and Structural Elucidation

Objective: To confirm the identity and structure of the isolated compound.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): Compare the retention time of the isolated compound with that of a commercial standard of Quercetin 3-O-gentiobioside under the same chromatographic conditions.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H-NMR and 13C-NMR to elucidate the detailed structure of the molecule, including the positions of the sugar moiety and the aglycone. Two-dimensional NMR techniques (e.g., COSY, HMBC, HSQC) are often necessary for complete structural assignment.

Biological Activities and Signaling Pathways

While research specifically on Quercetin 3-O-gentiobioside is limited, the biological activities of its aglycone, quercetin, and other quercetin glycosides are well-documented. These compounds are known to possess potent antioxidant and anti-inflammatory properties. The sugar moiety can influence the absorption and metabolism of the flavonoid, potentially modulating its activity.

Antioxidant Activity

Quercetin and its derivatives act as antioxidants through several mechanisms, including scavenging free radicals and chelating metal ions. The antioxidant activity is a cornerstone of its potential health benefits.

Anti-inflammatory Activity

Quercetin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This is often mediated through the modulation of key signaling pathways. While direct evidence for Quercetin 3-O-gentiobioside is still emerging, the pathways influenced by quercetin provide a strong basis for its potential mechanisms.

Conclusion and Future Directions

Quercetin 3-O-gentiobioside is a naturally occurring flavonoid glycoside with a widespread distribution in the plant kingdom. While its biological activities are not as extensively studied as its aglycone, quercetin, the existing knowledge on related compounds suggests its potential as a valuable phytochemical with antioxidant and anti-inflammatory properties.

Future research should focus on several key areas:

-

Quantitative Analysis: More comprehensive studies are needed to quantify the concentration of Quercetin 3-O-gentiobioside in a wider range of plant sources and under different environmental conditions.

-

Pharmacokinetics: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of Quercetin 3-O-gentiobioside to better predict its in vivo efficacy.

-

Mechanism of Action: Elucidating the specific signaling pathways and molecular targets of Quercetin 3-O-gentiobioside will be crucial for understanding its therapeutic potential.

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of Quercetin 3-O-gentiobioside for various health conditions.

This technical guide serves as a foundational resource to stimulate further investigation into this promising natural compound and to facilitate its potential development into novel therapeutic agents.

References

- 1. Quercetin-3-gentiobioside | C27H30O17 | CID 13915961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

Physicochemical Properties of Quercetin 3-O-gentiobioside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3-O-gentiobioside is a naturally occurring flavonoid glycoside found in a variety of plant sources, including guava, opium poppy, and soy bean.[1] As a derivative of quercetin, one of the most studied flavonoids, it is of significant interest to researchers in the fields of pharmacology, biochemistry, and drug development. Understanding the physicochemical properties of this compound is fundamental to exploring its therapeutic potential, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. This technical guide provides a comprehensive overview of the core physicochemical properties of Quercetin 3-O-gentiobioside, detailed experimental protocols for their determination, and an exploration of its potential involvement in key cellular signaling pathways.

Physicochemical Data

The following table summarizes the key physicochemical properties of Quercetin 3-O-gentiobioside. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C27H30O17 | [2][3][4] |

| Molecular Weight | 626.5 g/mol | [2][3] |

| Melting Point | 202-204 °C, 206 °C, 230 °C | [1] |

| Solubility | Slightly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | [1][4] |

| logP (Octanol-Water Partition Coefficient) | -0.48 (ALOGPS), -1.8 (XLogP3 3.0), -1.9 (ChemAxon) | [1][3] |

| pKa (Acid Dissociation Constant) | 6.43 (Strongest Acidic, ChemAxon) | [1] |

| Appearance | Yellow powder | [4] |

Experimental Protocols

Detailed and accurate determination of physicochemical properties is crucial for drug development and research. Below are generalized yet detailed protocols for key experiments, adapted for Quercetin 3-O-gentiobioside based on standard flavonoid analysis techniques.

Determination of Melting Point

Methodology: Capillary Melting Point Method

-

Apparatus: Digital melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of Quercetin 3-O-gentiobioside is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

Determination of Solubility

Methodology: Shake-Flask Method

-

Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of Quercetin 3-O-gentiobioside is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged to separate the undissolved solid.

-

The concentration of Quercetin 3-O-gentiobioside in the clear supernatant is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.

-

Determination of Octanol-Water Partition Coefficient (logP)

Methodology: Shake-Flask Method

-

Apparatus: Separatory funnel, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

A solution of Quercetin 3-O-gentiobioside of known concentration is prepared in either water-saturated octanol or octanol-saturated water.

-

Equal volumes of this solution and the other immiscible phase are added to a separatory funnel.

-

The funnel is shaken for a set period to allow for partitioning of the solute between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of Quercetin 3-O-gentiobioside in both the octanol and aqueous phases is determined using a suitable analytical technique.

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Characterization by Spectroscopic Methods

a. UV-Visible (UV-Vis) Spectrophotometry

-

Purpose: To determine the absorption maxima (λmax) which can be used for quantification and to provide information about the flavonoid structure.

-

Protocol:

-

A dilute solution of Quercetin 3-O-gentiobioside is prepared in a suitable solvent (e.g., ethanol or methanol).

-

The UV-Vis spectrum is recorded over a range of 200-400 nm using a spectrophotometer, with the solvent as a blank.

-

The wavelengths of maximum absorbance are identified. For quercetin and its glycosides, two characteristic absorption bands are typically observed.

-

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the detailed chemical structure of the molecule.

-

Protocol:

-

A sample of Quercetin 3-O-gentiobioside is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts, coupling constants, and correlations are analyzed to confirm the structure of the quercetin aglycone and the nature and attachment point of the gentiobioside moiety.

-

c. Mass Spectrometry (MS)

-

Purpose: To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula and structure.

-

Protocol:

-

A solution of Quercetin 3-O-gentiobioside is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled with a liquid chromatography system (LC-MS).

-

The mass spectrum is acquired in both positive and negative ion modes.

-

The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight.

-

Tandem mass spectrometry (MS/MS) is performed to induce fragmentation and the resulting fragment ions are analyzed to confirm the structure, including the glycosidic linkages.

-

Involvement in Signaling Pathways

While much of the research on the biological activity of quercetin glycosides focuses on the effects of the aglycone, quercetin, it is understood that glycosides can act as pro-drugs, releasing quercetin upon hydrolysis in the body. Quercetin is a well-documented modulator of several key signaling pathways implicated in cellular processes such as inflammation, proliferation, and antioxidant defense.

PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is common in various diseases, including cancer. Quercetin has been shown to inhibit the PI3K-Akt pathway, leading to the induction of apoptosis in cancer cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including inflammation, stress responses, and apoptosis. The MAPK family includes ERK, JNK, and p38. Quercetin has been shown to modulate MAPK signaling, often leading to anti-inflammatory and pro-apoptotic effects.[5][6]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant response of cells. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes. Quercetin is a known activator of the Nrf2 pathway, contributing to its potent antioxidant effects.[1][3][4]

Conclusion

Quercetin 3-O-gentiobioside possesses a distinct set of physicochemical properties that are critical to its potential as a bioactive compound. This guide has provided a summary of these properties, outlined the experimental methodologies for their determination, and explored the likely involvement of its aglycone, quercetin, in key cellular signaling pathways. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is the first step toward unlocking the full therapeutic potential of this promising natural product. Further experimental validation of the predicted properties and direct investigation into the biological activities of the glycoside form are warranted to advance its development as a potential therapeutic agent.

References

- 1. The Effects of Quercetin on the Nrf2 Pathway [casi.org]

- 2. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quercetin-3-O-β-D-Glucuronide Suppresses Lipopolysaccharide-Induced JNK and ERK Phosphorylation in LPS-Challenged RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Quercetin 3-O-gentiobioside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-gentiobioside, a naturally occurring flavonoid glycoside, exhibits a range of pharmacological activities, making it a compound of significant interest in drug development. Understanding its biosynthesis in plants is crucial for optimizing its production through metabolic engineering and for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the biosynthesis pathway of Quercetin 3-O-gentiobioside, detailing the enzymatic steps, presenting key quantitative data, and offering comprehensive experimental protocols for the characterization of the involved enzymes.

Introduction to Flavonoid Glycosylation

Flavonoids are a diverse class of plant secondary metabolites that play crucial roles in plant physiology and have numerous health benefits for humans. Glycosylation, the enzymatic addition of sugar moieties to the flavonoid backbone, is a key modification that enhances their solubility, stability, and bioavailability. This process is catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs). The biosynthesis of complex flavonoid glycosides, such as Quercetin 3-O-gentiobioside, often involves a sequential series of glycosylation steps, each catalyzed by a specific UGT.

The Biosynthesis Pathway of Quercetin 3-O-gentiobioside

The formation of Quercetin 3-O-gentiobioside is a two-step enzymatic process starting from the flavonoid aglycone, quercetin.

Step 1: Formation of Quercetin 3-O-glucoside

The initial step involves the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a flavonoid 3-O-glucosyltransferase (F3GT) . Several UGTs have been identified in various plant species that can perform this reaction. For example, UGT78D1 from Arabidopsis thaliana has been shown to glucosylate quercetin at the 3-O-position[1].

Step 2: Formation of Quercetin 3-O-gentiobioside

The second step is the addition of a second glucose molecule to the 6''-hydroxyl group of the glucose moiety of Quercetin 3-O-glucoside, forming a β-1,6-glucosidic bond. This reaction is catalyzed by a specific flavonoid 3-O-glucoside 6''-O-glucosyltransferase . A well-characterized enzyme for this step is CaUGT3 from Catharanthus roseus[2][3]. This enzyme specifically recognizes the flavonoid 3-O-glucoside as its substrate and utilizes UDP-glucose as the sugar donor to form the gentiobioside linkage.

Quantitative Data

The following tables summarize the kinetic parameters of the key enzymes involved in the biosynthesis of Quercetin 3-O-gentiobioside.

Table 1: Kinetic Parameters of Flavonoid 3-O-glucosyltransferase (UGT78D1 from Arabidopsis thaliana) for Quercetin

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Quercetin | 15.2 ± 1.8 | 1.2 ± 0.1 | [1] |

Note: Data is for the formation of Quercetin 3-O-glucoside. The original study focused on rhamnosylation but also demonstrated glucosylation activity.

Table 2: Kinetic Parameters of Flavonoid 3-O-glucoside 6''-O-glucosyltransferase (CaUGT3 from Catharanthus roseus)

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Quercetin 3-O-glucoside | 0.23 ± 0.02 | 13.1 ± 0.3 | 57.0 | [2] |

| Kaempferol 3-O-glucoside | 0.14 ± 0.01 | 12.5 ± 0.2 | 89.3 | [2] |

Mandatory Visualization

Experimental Protocols

Heterologous Expression and Purification of UGTs

This protocol is adapted for the expression of plant UGTs in E. coli.

5.1.1. Gene Cloning and Vector Construction

-

Amplify the full-length open reading frame of the target UGT (e.g., F3GT or CaUGT3) from plant cDNA using gene-specific primers with appropriate restriction sites.

-

Clone the amplified PCR product into an expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His6-tagged fusion protein.

-

Verify the construct by DNA sequencing.

5.1.2. Protein Expression

-

Transform E. coli BL21(DE3) cells with the expression vector.

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.

5.1.3. Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 10 min at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 min at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

Desalt and concentrate the purified protein using an appropriate method (e.g., ultrafiltration).

UGT Enzyme Assay

This protocol is for the in vitro characterization of UGT activity using HPLC analysis.

5.2.1. Reaction Mixture

A typical reaction mixture (total volume of 50 µL) contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM UDP-glucose (sugar donor)

-

100 µM flavonoid substrate (e.g., quercetin or quercetin 3-O-glucoside, dissolved in DMSO)

-

1-5 µg of purified recombinant UGT enzyme

5.2.2. Reaction Procedure

-

Pre-incubate the reaction mixture without UDP-glucose at 30°C for 5 minutes.

-

Initiate the reaction by adding UDP-glucose.

-

Incubate the reaction at 30°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of methanol or by adding an acid (e.g., 5 µL of 20% trifluoroacetic acid).

-

Centrifuge the mixture at 13,000 x g for 10 minutes to pellet any precipitated protein.

-

Analyze the supernatant by HPLC.

5.2.3. HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for flavonoids (e.g., 350 nm).

-

Quantification: Identify and quantify the product peak by comparing its retention time and UV spectrum with an authentic standard. The amount of product formed can be calculated from a standard curve.

Experimental Workflow

Conclusion

The biosynthesis of Quercetin 3-O-gentiobioside is a two-step glycosylation process mediated by specific UDP-glycosyltransferases. The identification and characterization of these enzymes, such as flavonoid 3-O-glucosyltransferases and flavonoid 3-O-glucoside 6''-O-glucosyltransferases, are essential for the biotechnological production of this valuable compound. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway and to engineer novel biocatalytic systems for the synthesis of complex flavonoid glycosides.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Quercetin 3-O-gentiobioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric fragmentation behavior of Quercetin 3-O-gentiobioside, a significant flavonoid glycoside. The information herein is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who utilize mass spectrometry for structural elucidation and quantification.

Introduction

Quercetin 3-O-gentiobioside is a naturally occurring flavonoid consisting of the aglycone quercetin linked to a gentiobiose (a disaccharide of two glucose units) at the 3-hydroxyl position.[1][2][3] Understanding its fragmentation pattern in mass spectrometry is crucial for its accurate identification and characterization in complex biological matrices and natural product extracts. This guide focuses on the fragmentation typically observed using electrospray ionization (ESI) in negative ion mode, which is a common and sensitive method for analyzing flavonoids.

Mass Spectrometry Data

The fragmentation of Quercetin 3-O-gentiobioside is characterized by the sequential loss of its sugar moieties, ultimately yielding the quercetin aglycone. The key quantitative data obtained from tandem mass spectrometry (MS/MS) analysis are summarized in the table below. The analysis is typically performed in negative ion mode.

| Ion Description | Proposed Structure | Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) |

| Deprotonated Molecule | [Quercetin 3-O-gentiobioside - H]⁻ | 625.14 | 463.09 | 162.05 |

| 301.03 | 324.10 (162.05 + 162.05) | |||

| Intermediate Fragment | [Quercetin 3-O-glucoside - H]⁻ | 463.09 | 301.03 | 162.05 |

| Aglycone | [Quercetin - H]⁻ | 301.03 | 273.04, 255.03, 178.99, 151.00 | 28 (CO), 46 (CO+H₂O), 122 (C₈H₂O₂), 150 (C₈H₆O₃) |

Note: The m/z values are based on the monoisotopic mass of the compound (C₂₇H₃₀O₁₇, Exact Mass: 626.15 g/mol ). The fragmentation of the quercetin aglycone can produce a variety of product ions depending on the collision energy.

Fragmentation Pathway

The fragmentation of Quercetin 3-O-gentiobioside in negative ion mode ESI-MS/MS follows a predictable pathway. The primary fragmentation event is the cleavage of the O-glycosidic bond, which is the most labile bond. This results in the neutral loss of a glucose unit. This process can occur sequentially for the two glucose units of the gentiobiose moiety.

The fragmentation pathway can be visualized as follows:

Caption: Fragmentation pathway of Quercetin 3-O-gentiobioside in negative ion mode.

Further fragmentation of the quercetin aglycone ([M-H]⁻ at m/z 301.03) can occur at higher collision energies, leading to characteristic product ions. These include fragments resulting from retro-Diels-Alder (RDA) reactions and losses of small neutral molecules like CO and H₂O.[4]

Experimental Protocols

A typical experimental setup for the analysis of Quercetin 3-O-gentiobioside involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation

-

Extraction: Plant material or biological samples are extracted with a suitable solvent, typically a mixture of methanol or ethanol and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve extraction efficiency and peak shape during chromatography.

-

Purification (Optional): Solid-phase extraction (SPE) may be used to clean up the extract and remove interfering substances.

-

Filtration: The final extract is filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography

-

Column: A reversed-phase C18 column is commonly used for the separation of flavonoids.

-

Mobile Phase: A gradient elution is typically employed using:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the more hydrophobic compounds.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale separations.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

Mass Spectrometry

-

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for flavonoids.

-

Polarity: Negative ion mode is generally preferred for flavonoids as it provides high sensitivity and characteristic fragmentation patterns.

-

MS/MS Analysis: Tandem mass spectrometry is performed using either a triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), or ion trap mass spectrometer.

-

Precursor Ion Selection: The deprotonated molecule [M-H]⁻ of Quercetin 3-O-gentiobioside (m/z 625.14) is selected in the first mass analyzer.

-

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell using an inert gas (e.g., argon or nitrogen).

-

Product Ion Scanning: The resulting product ions are analyzed in the second mass analyzer.

-

The following diagram illustrates a typical experimental workflow:

Caption: A generalized workflow for the LC-MS/MS analysis of flavonoids.

Conclusion

The mass spectrometric fragmentation of Quercetin 3-O-gentiobioside is a well-defined process that allows for its confident identification in complex samples. By understanding the characteristic neutral losses of the glycosidic units and the subsequent fragmentation of the quercetin aglycone, researchers can effectively utilize LC-MS/MS for both qualitative and quantitative analysis. The methodologies outlined in this guide provide a solid foundation for developing robust analytical methods for this and other related flavonoid glycosides.

References

- 1. Showing Compound Quercetin 3-gentiobioside (FDB017098) - FooDB [foodb.ca]

- 2. Quercetin-3-gentiobioside | C27H30O17 | CID 13915961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quercetin 3-O-gentiobioside | C27H30O17 | CID 5320834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Quercetin 3-O-gentiobioside (CAS: 7431-83-6): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Promising Flavonoid Glycoside

Quercetin 3-O-gentiobioside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest in the scientific community. With its potential therapeutic applications spanning metabolic diseases, oncology, and inflammatory conditions, a thorough understanding of its biochemical profile is crucial for researchers and drug development professionals. This technical guide provides a comprehensive overview of Quercetin 3-O-gentiobioside, summarizing its chemical properties, biological activities, and underlying mechanisms of action, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

Quercetin 3-O-gentiobioside is characterized by the chemical formula C27H30O17 and a molecular weight of 626.52 g/mol .[1][2] It is a glycoside derivative of quercetin, where a gentiobiose sugar molecule is attached to the quercetin backbone. This structural feature influences its solubility and bioavailability compared to its aglycone form, quercetin.

| Property | Value | Reference |

| CAS Number | 7431-83-6 | [3] |

| Molecular Formula | C27H30O17 | [1][2] |

| Molecular Weight | 626.52 g/mol | [1][2] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | [2] |

| Synonyms | Quercetin 3-gentiobioside, Quercetin 3-β-gentiobioside | [3] |

| Solubility | Slightly soluble in water | [3] |

Biological Activities and Quantitative Data

Quercetin 3-O-gentiobioside has demonstrated a range of biological activities, with notable inhibitory effects on key enzymes implicated in disease pathogenesis. The following tables summarize the available quantitative data on its efficacy.

Enzyme Inhibition

| Target Enzyme | Inhibition Parameter | Value | Potential Therapeutic Area | Reference |

| Aromatase | Ki | 46.77 nM | Breast Cancer | [4] |

| Aldose Reductase (AR) | IC50 | 10.60 μM | Diabetic Complications | [4] |

Inhibition of Advanced Glycation End Product (AGE) Formation

| Assay | Inhibition Parameter | Value | Potential Therapeutic Area | Reference |

| AGE Formation | IC50 | 109.46 μM | Diabetic Complications | [4] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized methodologies for the key bioassays mentioned, based on standard practices for flavonoid compounds.

Aromatase Inhibition Assay

Aromatase activity is typically measured using a fluorometric assay. The protocol involves the use of a recombinant human aromatase enzyme, a substrate that becomes fluorescent upon enzymatic conversion, and a test compound.

-

Preparation of Reagents : Prepare assay buffer, a solution of the test compound (Quercetin 3-O-gentiobioside) at various concentrations, a solution of the aromatase enzyme, and the fluorogenic substrate.

-

Reaction Setup : In a 96-well plate, add the assay buffer, the test compound solution, and the aromatase enzyme solution.

-

Incubation : Incubate the plate to allow the test compound to interact with the enzyme.

-

Initiation of Reaction : Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Measurement : Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Data Analysis : Calculate the rate of the enzymatic reaction. The inhibitory activity of the test compound is determined by comparing the reaction rates in the presence and absence of the inhibitor. The Ki value is then determined through kinetic analysis.[5]

Aldose Reductase (AR) Inhibition Assay

The inhibitory effect on aldose reductase can be determined spectrophotometrically by measuring the decrease in NADPH consumption.

-

Enzyme Preparation : Prepare a purified or partially purified aldose reductase enzyme from a source such as rat lens.

-

Reaction Mixture : Prepare a reaction mixture containing phosphate buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound (Quercetin 3-O-gentiobioside) at varying concentrations.

-

Initiation of Reaction : Start the reaction by adding the enzyme to the reaction mixture.

-

Spectrophotometric Measurement : Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

Calculation of Inhibition : The percentage of inhibition is calculated by comparing the rate of NADPH consumption in the presence of the test compound to the rate in the control (without the inhibitor). The IC50 value is then determined from the dose-response curve.

Advanced Glycation End Product (AGE) Formation Inhibition Assay

This assay measures the ability of a compound to inhibit the non-enzymatic glycation of proteins, a key process in the development of diabetic complications.

-

Reaction Setup : A reaction mixture is prepared containing a protein (e.g., bovine serum albumin - BSA), a reducing sugar (e.g., glucose or fructose), and the test compound (Quercetin 3-O-gentiobioside) in a phosphate buffer.

-

Incubation : The mixture is incubated at 37°C for an extended period (e.g., several days or weeks) to allow for the formation of AGEs.

-

Measurement of AGEs : The formation of AGEs is quantified by measuring the fluorescence of the solution at an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm.

-

Calculation of Inhibition : The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with the test compound to that of the control samples without the inhibitor. The IC50 value is determined from the dose-response curve.[6][7][8]

Signaling Pathways and Mechanisms of Action

While direct evidence for the modulation of signaling pathways by Quercetin 3-O-gentiobioside is limited, extensive research on its aglycone, quercetin, provides a strong basis for its likely mechanisms of action. Quercetin is known to influence several key signaling pathways involved in inflammation, oxidative stress, and cell survival. It is plausible that Quercetin 3-O-gentiobioside exerts its effects either directly or after being metabolized to quercetin.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Quercetin has been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[9][10][11][12][13]

Caption: Putative inhibition of the NF-κB signaling pathway by Quercetin 3-O-gentiobioside.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. Quercetin is a known activator of the Nrf2 pathway.[14][15][16][17]

Caption: Postulated activation of the Nrf2 antioxidant pathway by Quercetin 3-O-gentiobioside.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The main MAPK families are ERK, JNK, and p38. Quercetin has been shown to modulate MAPK signaling, often inhibiting the activation of pro-inflammatory kinases like p38 and JNK.[11][18][19][20][21]

Caption: General overview of MAPK signaling modulation, a potential mechanism for Quercetin 3-O-gentiobioside.

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in vitro bioactivity of Quercetin 3-O-gentiobioside.

Caption: A generalized workflow for in vitro evaluation of Quercetin 3-O-gentiobioside.

Conclusion and Future Directions

Quercetin 3-O-gentiobioside is a flavonoid glycoside with demonstrated inhibitory activity against aromatase, aldose reductase, and the formation of advanced glycation end products. These activities suggest its potential as a therapeutic agent for breast cancer and diabetic complications. While the detailed mechanisms of action for the gentiobioside form are still under investigation, the extensive research on its aglycone, quercetin, points towards the modulation of key signaling pathways such as NF-κB, Nrf2, and MAPK as likely contributors to its biological effects.

Future research should focus on elucidating the specific molecular interactions of Quercetin 3-O-gentiobioside with its target enzymes and signaling proteins. In vivo studies are crucial to determine its pharmacokinetic profile, bioavailability, and efficacy in preclinical disease models. A deeper understanding of how the gentiobiose moiety affects its absorption, metabolism, and activity will be vital for its development as a potential therapeutic agent. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of this promising natural compound.

References

- 1. Quercetin-3-gentiobioside | C27H30O17 | CID 13915961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quercetin 3-O-gentiobioside | C27H30O17 | CID 5320834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB017098) - FooDB [foodb.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quercetin inhibits advanced glycation end product formation by trapping methylglyoxal and glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quercetin inhibits advanced glycation end product formation via chelating metal ions, trapping methylglyoxal, and trapping reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quercetin-3-Rutinoside alleviates radiation-induced lung inflammation and fibrosis via regulation of NF-κB/TGF-β1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quercetin induces the expression of peroxiredoxins 3 and 5 via the Nrf2/NRF1 transcription pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The inhibitory effects of quercetin on obesity and obesity-induced inflammation by regulation of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity of Quercetin 3-O-gentiobioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-O-gentiobioside is a glycosidic derivative of the flavonoid quercetin, a compound renowned for its diverse pharmacological properties. While extensive research has elucidated the biological activities of quercetin, specific data on its 3-O-gentiobioside form are less abundant in publicly available literature. This technical guide synthesizes the current understanding of the preliminary biological activities of Quercetin 3-O-gentiobioside, drawing inferences from the well-documented effects of its aglycone, quercetin, and other related quercetin glycosides. This document provides a comprehensive overview of its potential antioxidant, anti-inflammatory, and anticancer properties, complete with detailed experimental protocols and visual representations of key signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their significant health benefits. Quercetin (3,3',4',5,7-pentahydroxyflavone) is one of the most studied flavonoids, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In nature, quercetin often exists in its glycosidic forms, where a sugar moiety is attached to the quercetin backbone. Quercetin 3-O-gentiobioside is one such derivative, featuring a gentiobiose sugar molecule linked at the 3-hydroxyl position.

The addition of a sugar moiety can significantly influence the bioavailability, solubility, and metabolic fate of quercetin, thereby modulating its biological activity. While the aglycone, quercetin, is generally considered more potent in in vitro assays, its glycosides are often more prevalent in dietary sources and may be hydrolyzed in the body to release the active aglycone. This guide focuses on the preliminary biological activities attributed to Quercetin 3-O-gentiobioside, providing a framework for its scientific investigation.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals and chelate metal ions.

Comparative Antioxidant Activity

Direct quantitative antioxidant activity data for Quercetin 3-O-gentiobioside is scarce. However, studies on other quercetin glycosides suggest that the antioxidant capacity is influenced by the nature and position of the sugar moiety. Theoretical studies using density functional theory (DFT) indicate that in the gas phase, the antioxidant capacity of quercetin is higher than its glucosides.[1][2] This is often attributed to the presence of free hydroxyl groups, which are crucial for radical scavenging.[3] Experimental studies comparing quercetin with its non-acetylated glycosides have shown quercetin to be a more potent antioxidant in various assays.[3]

Table 1: Comparative Antioxidant Activity of Quercetin and its Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| Quercetin | DPPH | 9.64 | [4] |

| Quercetin | H2O2 scavenging | 36.22 | [4] |

| Quercetin | ABTS | 1.89 | [5] |

| Quercetin-3-O-glucoside | DPPH | 22 | [6] |

Experimental Protocols for Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve Quercetin 3-O-gentiobioside in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well microplate, add 180 µL of the DPPH solution to each well.

-

Add 20 µL of the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid or Trolox).

-

For the blank, use 20 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control – Absorbance of sample) / Absorbance of control ] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a stock solution of Quercetin 3-O-gentiobioside and create a series of dilutions.

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the different concentrations of the test compound or a standard.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Quercetin is a well-known anti-inflammatory agent that can modulate various inflammatory pathways.[7]

Inhibition of Pro-inflammatory Mediators

Quercetin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the inflammatory mediator nitric oxide (NO).[7][8] This inhibition is often mediated through the suppression of key signaling pathways like NF-κB and MAPK.[9] While specific data for Quercetin 3-O-gentiobioside is limited, it is plausible that it exerts similar, though potentially less potent, anti-inflammatory effects. One study showed that quercetin and its derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[10]

Table 2: Anti-inflammatory Activity of Quercetin

| Cell Line | Stimulant | Inhibited Mediator | IC50 (µM) | Reference |

| RAW 264.7 | LPS | NO | ~20 | [11] |

| RAW 264.7 | LPS | TNF-α | ~15 | [11] |

| RAW 264.7 | LPS | PGE2 | ~10 | [11] |

Experimental Protocol for Nitric Oxide (NO) Production Assay

Principle: This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Quercetin 3-O-gentiobioside for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.

Anticancer Activity

Quercetin has demonstrated significant anticancer properties in numerous in vitro and in vivo studies, acting through multiple mechanisms including cell cycle arrest, induction of apoptosis, and inhibition of metastasis.[12]

Cytotoxicity against Cancer Cell Lines

Quercetin exhibits cytotoxic effects against a wide range of cancer cell lines, with IC50 values varying depending on the cell line and duration of exposure.[12][13][14] The anticancer activity of quercetin glycosides is generally considered to be lower than that of the aglycone in vitro.

Table 3: Anticancer Activity of Quercetin against Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |

| HL-60 | Leukemia | ~7.7 (96h) | [13] |

| MCF-7 | Breast Cancer | ~37 (24h) | [14] |

| HT-29 | Colon Cancer | ~100 | [15] |

| SW480 | Colon Cancer | ~100 | [15] |

| Caco-2 | Colon Cancer | ~35 | [15] |

| SW620 | Colon Cancer | ~20 | [15] |

Experimental Protocol for Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of Quercetin 3-O-gentiobioside for 24, 48, or 72 hours.

-

MTT Addition:

-

Remove the treatment medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate at 37°C for 4 hours.

-

-

Formazan Solubilization:

-

Remove the MTT solution.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Modulation of Signaling Pathways

The biological activities of quercetin are underpinned by its ability to modulate key intracellular signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation and immunity. Quercetin has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of pro-inflammatory mediators.[8][9] This inhibition can occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm.[16] It is anticipated that Quercetin 3-O-gentiobioside may also modulate this pathway, although likely to a lesser extent than its aglycone.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Quercetin has been shown to modulate the activity of these kinases, often in a context-dependent manner.[9][17] For instance, quercetin can inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli.[18][19]

Experimental Protocol for Western Blot Analysis of Signaling Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Methodology:

-

Cell Lysis and Protein Extraction:

-

Treat cells with Quercetin 3-O-gentiobioside and/or a stimulant (e.g., LPS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, total p38, phospho-NF-κB p65) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Conclusion and Future Directions

Quercetin 3-O-gentiobioside, as a glycosidic form of quercetin, holds promise as a bioactive compound with potential applications in the prevention and treatment of various diseases. While direct evidence of its biological activities is currently limited, the extensive research on its aglycone, quercetin, provides a strong rationale for further investigation. The antioxidant, anti-inflammatory, and anticancer properties of quercetin are well-established, and it is plausible that Quercetin 3-O-gentiobioside shares these activities, albeit with potentially different potencies and pharmacokinetic profiles.

Future research should focus on isolating or synthesizing pure Quercetin 3-O-gentiobioside to conduct comprehensive in vitro and in vivo studies. Key areas of investigation should include:

-

Quantitative determination of its antioxidant capacity using a battery of assays.

-

Elucidation of its anti-inflammatory mechanisms , including its effects on cytokine production and key inflammatory signaling pathways.

-

Evaluation of its anticancer potential against a panel of cancer cell lines and in animal models.

-

Pharmacokinetic and bioavailability studies to understand its absorption, metabolism, and distribution in the body.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of Quercetin 3-O-gentiobioside and pave the way for its development as a novel nutraceutical or pharmaceutical agent.

Experimental Workflows

References

- 1. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nehu.ac.in [nehu.ac.in]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of quercetin-3-O-glucoside, a known plant flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. onions-usa.org [onions-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quercetin decreases oxidative stress, NF-kappaB activation, and iNOS overexpression in liver of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Occurrence of Quercetin 3-O-gentiobioside in Asparagus Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of Quercetin 3-O-gentiobioside in asparagus leaves, with a focus on extraction, isolation, and quantification methodologies. While research has extensively cataloged various flavonoids in different parts of the asparagus plant, specific quantitative data for Quercetin 3-O-gentiobioside in the leaves of the common asparagus (Asparagus officinalis) remains limited in publicly available literature. However, related studies on asparagus by-products and a specific patent for the isolation of this compound from Asparagus japonicus provide a strong foundation for its analysis.

Asparagus by-products, particularly the fronds (leaves), are a rich source of flavonoids, containing significantly higher concentrations than the edible spears.[1][2] This makes them a valuable resource for the isolation of bioactive compounds for nutraceutical and pharmaceutical applications.

Quantitative Data on Flavonoids in Asparagus Leaves (Fronds)

| Plant Material | Extraction Solvent | Total Flavonoid Content (g/Kg fresh weight) | Reference |

| Asparagus Fronds | Hot Water | 2.637 ± 0.014 | [1] |

| Asparagus Fronds | 80% Ethanol | 1.997 ± 0.017 | [1] |

Experimental Protocols

Isolation of Quercetin 3-O-gentiobioside from Asparagus japonicus Leaves

A patented method outlines a detailed procedure for the simultaneous isolation of Quercetin 3-O-gentiobioside and Kaempferol 3-O-gentiobioside from the leaves of Asparagus japonicus, achieving a purity of over 99%.[3] The following protocol is a summary of the described methodology.

1. Extraction:

-

Weigh 1 kg of dried Asparagus japonicus leaf medicinal material.

-

Crush the material into a coarse powder (1-4 mm).

-

Add 6 L of 70% ethanol solution.

-

Perform reflux extraction three times, for 2 hours each time.

-

Filter and combine the filtrates to obtain the primary extract.[3]

2. Concentration:

-

Recover the ethanol from the primary extract.

-

Concentrate the remaining solution to a smaller volume (e.g., 5 L) to obtain the concentrated extract.[3]

3. Macroporous Resin Chromatography:

-

Adsorb the concentrated extract onto a macroporous resin column.

-

Wash the resin with purified water until the eluate is colorless.

-

Elute the target compounds with a 65% ethanol solution, collecting the product segment until the effluent is colorless.[3]

-

Combine and concentrate the eluate.

4. Polyamide Chromatography:

-

Dissolve the concentrated eluate from the previous step in a suitable solvent.

-

Apply the solution to a polyamide resin column.

-

Elute with a stepwise gradient of ethanol-water solutions of increasing ethanol concentration.

-

Collect the fractions containing Quercetin 3-O-gentiobioside.

5. Crystallization:

-

Concentrate the purified fractions.

-

Allow the solution to stand for crystallization.

-

Filter and dry the crystals to obtain pure Quercetin 3-O-gentiobioside.

General Methodology for Flavonoid Analysis

The general workflow for the quantitative analysis of flavonoids from plant materials involves several key steps.

1. Sample Preparation:

-

Fresh plant material is collected and cleaned.

-

The material is dried using methods such as air-drying or freeze-drying to preserve the phytochemicals.

-

The dried material is ground into a fine powder to increase the surface area for extraction.[4]

2. Extraction:

-

An appropriate solvent, typically methanol or ethanol, is chosen for extraction.[4]

-

Extraction is performed using techniques like maceration, sonication, or Soxhlet extraction.[4]

-

The resulting extract is filtered to remove solid plant debris.[4]

3. Purification and Concentration:

-

The solvent is evaporated from the filtered extract to concentrate the flavonoids.

-

The dried residue is reconstituted in a known volume of a suitable solvent.[4]

-

For purification, techniques like solid-phase extraction (SPE) or column chromatography can be employed.

4. Quantification and Identification:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common method for the separation, identification, and quantification of individual flavonoids.[5]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the phytochemical analysis of flavonoids from asparagus leaves.

Due to the lack of specific studies on the signaling pathways of Quercetin 3-O-gentiobioside in asparagus, a diagrammatic representation of its biological activity is not provided. Research on the bioactivity of quercetin and its glycosides suggests various potential pathways, including antioxidant and anti-inflammatory mechanisms, but specific interactions for this particular compound in the context of asparagus have not been elucidated.

References

- 1. Sustainable valorization of co-products from asparagus cultivation by obtaining bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Method for Simultaneously Separating Quercetin-3-o-gentiobioside and Kaempferol-3-o-gentiobioside from Asparagus Leaf - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Isolation of Flavonoid Glycosides from Natural Products

Introduction: Flavonoid glycosides are a major class of polyphenolic compounds widely distributed throughout the plant kingdom.[1] They consist of a flavonoid aglycone (the non-sugar part) linked to one or more sugar moieties. These natural products are of significant interest to researchers and the pharmaceutical industry due to their diverse biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and anticancer effects.[1] The effective isolation and purification of these compounds from complex plant matrices is a critical first step for drug discovery and development. This guide provides an in-depth overview of the core methodologies, from initial extraction to final purification, tailored for researchers, scientists, and drug development professionals.

Part 1: Extraction of Flavonoid Glycosides

The initial step in isolating flavonoid glycosides is their extraction from the raw plant material. The choice of method depends on the chemical nature of the target compounds, the plant matrix, and the desired scale of extraction. Efficiency is influenced by several factors, including solvent type, temperature, extraction time, and sample particle size.[2]

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.[2]

-

Drying: Fresh plant material is often dried to reduce moisture content and prevent enzymatic degradation of the target glycosides.[3] Common methods include freeze-drying, convection drying, and microwave vacuum drying, with freeze-drying often being the preferred method to preserve thermally unstable compounds.[2][3]

-

Grinding: The dried material is ground into a fine powder to increase the surface area available for solvent contact. A particle size smaller than 0.5 mm is often considered optimal for efficient extraction.[3]

-

Defatting: For plant materials rich in lipids, such as seeds, a pre-extraction step with a non-polar solvent like hexane or petroleum ether is performed to remove oils and waxes that could interfere with subsequent steps.[]

Extraction Techniques

Both conventional and modern techniques are employed for extracting flavonoid glycosides.

Conventional Methods:

-

Maceration: This simple technique involves soaking the plant material in a chosen solvent for a period, often with periodic agitation.[5] Seventy percent methanol is frequently an efficient solvent for this method.[3]

-

Percolation: The solvent is slowly passed through the powdered plant material packed in a column called a percolator.[5] This method allows for a continuous extraction process.

-

Soxhlet Extraction: This technique uses a specialized apparatus for continuous extraction with a limited amount of solvent, which is repeatedly vaporized and condensed over the plant material. While efficient, the prolonged exposure to heat can degrade thermally sensitive compounds.[3]

Modern "Green" Methods: Modern techniques are often faster, more efficient, and use less solvent than conventional methods.[1][2]

-

Ultrasound-Assisted Extraction (UAE): High-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and mass transfer.[1]

-

Microwave-Assisted Extraction (MAE): Microwave energy directly heats the solvent and moisture within the plant material, causing cell rupture and the release of target compounds. This method significantly reduces extraction time and solvent consumption.[2][5]

-

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures, which increases their solvating power and decreases their viscosity, leading to rapid and efficient extraction.[3]

Diagram 1: General Workflow for Flavonoid Glycoside Isolation

Caption: A generalized workflow from raw plant material to purified flavonoid glycosides.

Data on Extraction Parameters